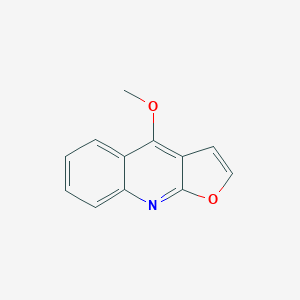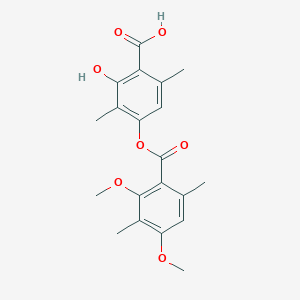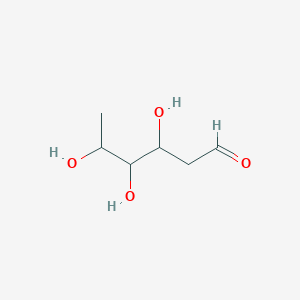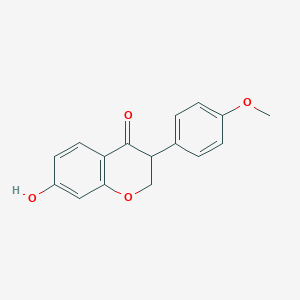
Xanthomicrol
Vue d'ensemble
Description
Xanthomicrol is a trimethoxylated hydroxyflavone and the main active component of Dracocephalum kotschyi Boiss leaf extract . It is one of the methoxylated flavones that has attracted significant attention from researchers worldwide due to its promising pharmacological activities .
Synthesis Analysis
This compound is extracted from various plant sources as a polymethoxylated flavone . New approaches to this compound production have been described, including biotechnological attempts to develop this compound-producing plant cell factories .
Molecular Structure Analysis
The molecular structure of this compound has been studied using B3LYP/6–31+G (d, p) computational method . The structural, electronic, and spectral data of this compound such as HOMO, LUMO energies, electrophilicity index, molecular electrostatic potential maps, 1 HNMR, and 13 CNMR were obtained and examined .
Chemical Reactions Analysis
The reactivity of this compound with oxygen radicals such as HO˚, HOO˚, and O2˚¯ has been investigated . The antioxidant properties of this compound were also evaluated by hydrogen atom transfer, single electron transfer followed by proton transfer, and the sequential proton loss electron transfer mechanisms in the gas phase and water .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using DFT calculations . The delocalization of odd electrons in the studied radicals was also investigated using spin density maps .
Applications De Recherche Scientifique
Xanthomicrol : Analyse exhaustive des applications de la recherche scientifique
Effets antispasmodiques : Le this compound est reconnu pour ses propriétés antispasmodiques, qui pourraient avoir des applications potentielles dans le traitement des affections impliquant des spasmes musculaires.
Activité antiplaquettaire : La recherche suggère que le this compound peut avoir des effets antiplaquettaires, ce qui pourrait être bénéfique pour prévenir les caillots sanguins et les troubles associés.
Potentiel anticancéreux : Des études ont montré que le this compound présente des activités anticancéreuses prometteuses. Par exemple, il a été observé qu’il induisait des changements dans les morphologies cellulaires dans les cellules HeLa cancéreuses, indiquant son impact sur la croissance et la morphologie cellulaires .
Propriétés antioxydantes : Le this compound est reconnu pour ses capacités antioxydantes, qui jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et peuvent avoir des implications dans diverses maladies.
Applications anti-inflammatoires : Les actions anti-inflammatoires du composé sont un autre domaine d’intérêt, avec des utilisations potentielles dans le traitement des affections inflammatoires.
Effets antimicrobiens : Ses activités antimicrobiennes suggèrent que le this compound pourrait être utilisé dans le développement de nouveaux traitements antibactériens et antifongiques.
7. Impact sur le métabolisme des lipides dans les cellules cancéreuses La recherche axée sur les cellules HeLa a exploré l’effet du this compound sur le métabolisme des lipides dans les cellules cancéreuses, fournissant des informations sur son potentiel thérapeutique .
Propriétés structurelles et électroniques : Des enquêtes sur les propriétés structurelles et électroniques du this compound ont révélé des détails sur son comportement moléculaire, qui pourraient éclairer de futures recherches pharmacologiques .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Xanthomicrol interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to impact lipid metabolism in cancer HeLa cells . This compound induces marked changes in the phospholipid/cholesterol ratio, significantly decreases the levels of oleic and palmitic acids, and markedly increases stearic acid, suggesting an inhibitory effect on de novo lipogenesis and desaturation in cancer cells .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. In cancer HeLa cells, it significantly reduces viability and modulates the lipid profile . It also induces marked cell morphological alterations, signs of apoptosis, and cell cycle arrest at the G2/M phase . In human hepatocellular carcinoma (HCC) Huh7 cells, this compound inhibits migration and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It decreases the expression of the Μu-opioid receptor (MOR), which is known to enhance the proliferation, migration, and invasion abilities of Huh7 cells . Moreover, this compound can reverse migration, invasion, and EMT-related protein expression by overexpressed MOR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant effects over time. After 24 hours of incubation, it significantly reduced viability and modulated the lipid profile in cancer HeLa cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It was found that 5-Demethyltangeretin (5DT), a unique polymethoxyflavone, underwent extensive biotransformation after oral ingestion in mice, leading to the production of this compound as a major metabolite .
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMBWAJRKKEEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167947 | |
| Record name | Xanthomicrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthomicrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16545-23-6 | |
| Record name | Xanthomicrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthomicrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthomicrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthomicrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOMICROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN82Y8CAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthomicrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 230 °C | |
| Record name | Xanthomicrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of xanthomicrol?
A1: Research suggests that this compound interacts with several molecular targets, including:
- Μu-opioid receptor (MOR): this compound acts as a potential MOR antagonist, influencing cell proliferation, migration, and invasion in human hepatocellular carcinoma cells [].
- PI3K/Akt signaling pathway: this compound disrupts this crucial pathway involved in cell growth and survival, contributing to its antitumor effects in melanoma models [].
- Vascular endothelial growth factor (VEGF): this compound inhibits VEGF expression, a key player in angiogenesis, demonstrating its antiangiogenic potential in both in vitro and ex vivo models [].
Q2: How does this compound's interaction with these targets translate into its observed biological activities?
A2: By interacting with these targets, this compound exhibits a range of biological activities, including:
- Antitumor activity: this compound demonstrates significant antitumor effects in various cancer models, including melanoma [], breast cancer [], and colon cancer [], through mechanisms like inhibiting cell viability, inducing cell cycle arrest and apoptosis, and suppressing angiogenesis.
- Antiangiogenic activity: Its ability to inhibit VEGF expression and microvessel outgrowth highlights its potential as an antiangiogenic agent, hindering the formation of new blood vessels that are crucial for tumor growth and progression [].
- Anti-inflammatory activity: this compound and its metabolites, such as 4′-demethyltangeretin and this compound, showcase significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide, PGE2, and IL-1β in LPS-stimulated macrophages. These effects are linked to the modulation of crucial signaling pathways like p38, JNK, PI3K/Akt, and NF-κB [].
Q3: Does this compound exhibit any effects on smooth muscle?
A3: Yes, studies have shown that this compound possesses antispasmodic properties:
- Relaxant effect on rat uterus: this compound demonstrates a relaxant effect on rat uterus precontracted by either KCl or oxytocin, suggesting potential for managing smooth muscle-related conditions [, ].
- Inhibitory effect on guinea-pig ileum: this compound inhibits both tonic and phasic contractions induced by various agents in guinea-pig ileum, further supporting its potential as a spasmolytic agent [, ].
Q4: What is the chemical structure and molecular formula of this compound?
A4: this compound is a polymethoxylated hydroxyflavone with the following characteristics:
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A5: Various analytical methods are used to characterize and quantify this compound:
- Spectroscopy: Techniques like UV, IR, 1H NMR, and 13C NMR spectroscopy are essential for structural elucidation [, , ].
- Mass spectrometry (MS): MS techniques, including HRESIMS, coupled with separation techniques like HPLC, are crucial for identifying and confirming the presence of this compound and its metabolites [, , ].
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying this compound in plant extracts and biological samples [, , ].
Q6: How does the degree of methoxylation in the flavonoid structure influence its antiproliferative activity?
A6: Studies suggest that increased methoxylation enhances the preferential cytotoxicity towards cancer cells []:
Q7: What is known about the bioavailability and metabolism of this compound?
A7: this compound undergoes extensive biotransformation in the body:
- Major metabolite: this compound is identified as a major metabolite of 5-demethyltangeretin, particularly in the colon, highlighting the role of metabolism in its biological effects [, ].
- Metabolic pathways: Phase I metabolism involves demethylation and hydroxylation, while phase II metabolism leads to the formation of glucuronide and sulfate conjugates [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















